

J1147: A Comprehensive Technical Guide on its Discovery and Preclinical Development

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Compound of Interest

Compound Name: J147

Cat. No.: B1672712

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Abstract

J147 is a novel, orally active, and neurotrophic compound that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative conditions. Developed through a phenotypic screening approach targeting age-associated brain toxicities, **J147** exhibits a multifaceted mechanism of action, primarily centered on the inhibition of the mitochondrial F1F0 ATP synthase. This interaction triggers a cascade of neuroprotective and cognitive-enhancing effects, including the upregulation of neurotrophic factors, reduction of soluble amyloid-beta levels, and mitigation of neuroinflammation. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of **J147**, complete with detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Synthesis

A Novel Approach to Drug Discovery for Neurodegenerative Disease

The discovery of **J147** stemmed from a shift away from the traditional target-based drug discovery paradigm, which has had limited success in developing effective treatments for complex, age-related neurodegenerative diseases like Alzheimer's.^[1] Instead, a phenotypic screening strategy was employed, focusing on identifying compounds that could protect

neuronal cells from multiple toxicities associated with the aging brain.[1][2][3] This approach led to the identification of **J147**, a derivative of the natural compound curcumin, which exhibited potent neuroprotective properties in various in vitro assays.[4]

Chemical Synthesis of J147

J147, with the systematic name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, is synthesized through a two-step process.[5]

Experimental Protocol: Synthesis of J147

- Step 1: Formation of Hydrazone Intermediate
 - A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is stirred in ethanol (EtOH) at room temperature for 1 hour.
 - The resulting solid precipitate, the hydrazone intermediate, is collected by filtration, washed with ethanol, and dried under a vacuum.
- Step 2: Acetylation to Yield **J147**
 - The hydrazone intermediate is then acetylated using trifluoroacetic anhydride and triethylamine in dichloromethane (CH₂Cl₂).
 - This reaction yields the final product, **J147**. [5]

Mechanism of Action

J147's primary molecular target is the mitochondrial F1F0 ATP synthase, a key enzyme in cellular energy production.[4]

Inhibition of ATP Synthase and Downstream Signaling

J147 binds to the F1 subunit of ATP synthase, leading to its partial inhibition.[4] This triggers a signaling cascade that is central to its neuroprotective effects:

- Increased Intracellular Calcium: Inhibition of ATP synthase leads to an increase in cytosolic calcium levels.[4]

- Activation of CAMKK2 and AMPK: The elevated calcium activates Calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
- Modulation of Downstream Pathways: AMPK activation leads to the modulation of various downstream pathways that promote cellular resilience and neuroprotection.[4]



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Core signaling pathway of **J147**.

Neurotrophic Effects

A key outcome of **J147**'s activity is the increased expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5] These proteins are crucial for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF leads to the increased expression of downstream targets like the synaptic scaffolding protein Homer-1 and the transcription factor Egr3, both of which are important for learning and memory.[5]

Effects on Amyloid-Beta and Neuroinflammation

In preclinical models of Alzheimer's disease, **J147** has been shown to reduce the levels of soluble amyloid-beta (A β) peptides (A β 1-40 and A β 1-42) in the brain.[5] This is a significant finding, as soluble A β oligomers are considered to be the primary neurotoxic species in AD. Additionally, **J147** has demonstrated anti-inflammatory properties, further contributing to its neuroprotective profile.

Preclinical Data

In Vitro Efficacy

J147 has demonstrated potent neuroprotective and neurotrophic effects in a variety of in vitro assays. The following table summarizes key EC50 values.

Assay Type	Cell Line/System	Effect	EC50 Value (nM)	Reference(s)
Neuroprotection (Oxytosis)	HT22 Hippocampal Neurons	Protection against glutamate toxicity	10 - 100	[4]
Neurotrophic Activity	Primary Cortical Neurons	Trophic factor withdrawal rescue	25	[4]
ATP Synthase Inhibition	Isolated Mitochondria	Inhibition of ATP synthase activity	20	

In Vivo Efficacy in Animal Models

J147 has been extensively studied in various mouse models of Alzheimer's disease and aging, consistently demonstrating cognitive-enhancing and disease-modifying effects.

Experimental Protocol: Scopolamine-Induced Memory Impairment Model

- Animals: C57BL/6J mice.
- Treatment: **J147** is administered orally, typically mixed with food, for a specified period before the induction of memory impairment.
- Induction of Amnesia: Scopolamine, a muscarinic antagonist, is injected intraperitoneally to induce cognitive deficits.
- Behavioral Testing: A battery of behavioral tests, such as the Morris water maze and Y-maze, are used to assess learning and memory.[\[5\]](#)

In a study with aged (20-month-old) APP/swePS1ΔE9 transgenic mice, a model for familial Alzheimer's disease, three months of **J147** treatment resulted in:

- Reversal of cognitive deficits.[\[5\]](#)
- Significant reduction in soluble Aβ1-40 and Aβ1-42 levels in the hippocampus.[\[5\]](#)

- Increased levels of BDNF, NGF, and their downstream targets, including phosphorylated CREB and Egr3.^[5]

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that **J147** is orally bioavailable and can cross the blood-brain barrier.

Parameter	Value
Oral Bioavailability	28%
Plasma Half-life ($t_{1/2}$)	1.5 hours
Brain Half-life ($t_{1/2}$)	2.5 hours
Cmax (Plasma)	Not explicitly available
Tmax (Plasma)	Not explicitly available

Note: Cmax and Tmax values were not explicitly found in the reviewed literature.

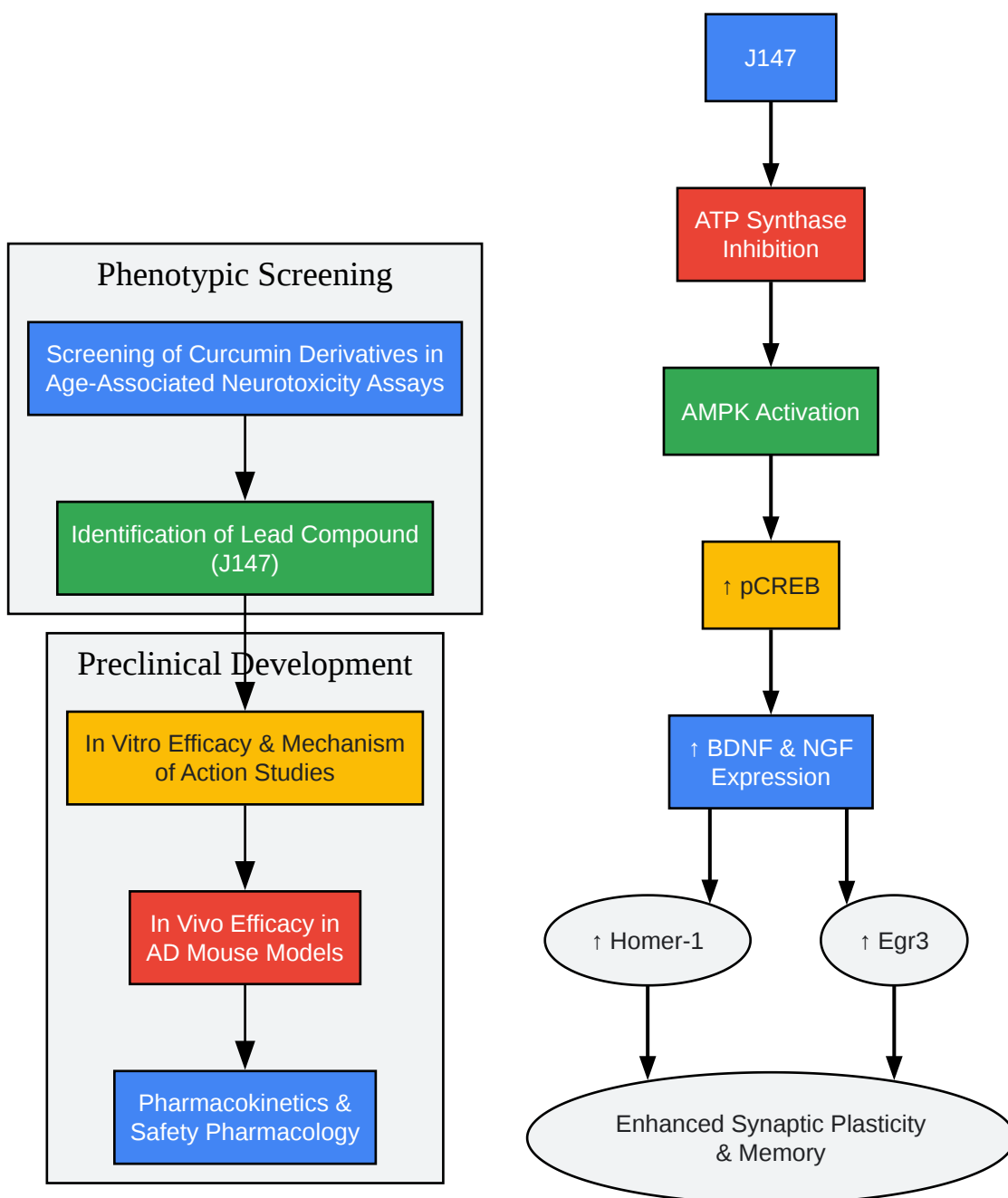
Comprehensive safety pharmacology studies have been conducted on **J147**, with no significant adverse effects observed.

Safety Assay	Result
Ames Test	Negative
hERG Assay	Negative
Acute Toxicity (mice)	No toxicity at 2 g/kg

These results indicate a favorable safety profile for **J147**.^[5]

Experimental Workflows and Signaling Diagrams

J147 Drug Discovery Workflow



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- To cite this document: BenchChem. [J1147: A Comprehensive Technical Guide on its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672712#j147-compound-discovery-and-development]

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